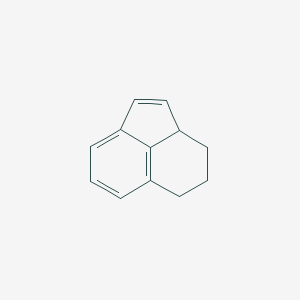
2a,3,4,5-Tetrahydroacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2a,3,4,5-Tetrahydroacenaphthylene, also known as this compound, is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Organic Synthesis
THA serves as an important intermediate in organic synthesis. Its derivatives are utilized in:
- Epoxidation Reactions : THA can undergo epoxidation to form epoxides, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
- Synthesis of Complex Molecules : The compound is used to construct complex polycyclic structures that are crucial for developing new materials and drugs .
Case Study: Epoxidation of THA
A notable study demonstrated the epoxidation of THA using peroxybenzoic acid, resulting in high yields of the corresponding epoxide. This reaction highlights the utility of THA in synthesizing compounds with potential biological activity.
Material Science Applications
In material science, THA is explored for its potential in creating novel polymers and materials:
- Polymer Chemistry : THA derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Conductive Materials : Research indicates that incorporating THA into conductive polymer composites can improve electrical conductivity due to its aromatic nature .
Medicinal Chemistry Applications
THA's structural features make it a candidate for various medicinal applications:
- Anticancer Agents : Some derivatives of THA have shown promising activity against cancer cell lines. For instance, modifications to the tetrahydroacenaphthylene structure have been linked to increased cytotoxicity against specific cancer types .
- Neuroprotective Effects : Research has indicated that certain analogs may exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, compounds derived from THA were tested against breast cancer cell lines. The results indicated significant inhibition of cell proliferation compared to control groups, suggesting a pathway for developing new anticancer therapies .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Derivatives/Results |
|---|---|---|
| Organic Synthesis | Epoxidation | High yields of epoxide products |
| Material Science | Polymer enhancement | Improved mechanical properties |
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Neuroprotective agents | Potential treatment for neurodegenerative diseases |
特性
CAS番号 |
16897-56-6 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
3,3a,4,5-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,7-8,11H,2,4,6H2 |
InChIキー |
FTHSEFQUTAMMGF-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC3=CC=CC(=C23)C1 |
正規SMILES |
C1CC2C=CC3=CC=CC(=C23)C1 |
Key on ui other cas no. |
16897-56-6 |
同義語 |
2a,3,4,5-tetrahydroacenaphthylene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















